![molecular formula C12H15NO B2591650 3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL CAS No. 1354954-38-3](/img/structure/B2591650.png)
3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL
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Overview
Description
3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL is a compound with the molecular formula C12H15NO . The 3-azabicyclo[3.1.0]hexyl ring system, which is a part of this compound, is a conformationally constrained bicyclic isostere for the piperidine motif . This ring system displays diverse biological activities and has great potential in the pharmaceutical industry .
Synthesis Analysis
A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes, which are similar to the compound , has been developed . The key step in this synthesis is the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance .Molecular Structure Analysis
The InChI code for 3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL is 1S/C12H15NO/c14-12-6-11(12)8-13(9-12)7-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
The synthesis of 3-azabicyclo[3.1.0]hexanes involves several chemical reactions, including Michael addition of allylamines with allenes followed by copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization .Physical And Chemical Properties Analysis
3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL is a solid at room temperature . It has a molecular weight of 189.26 . The compound should be stored at 4°C .Scientific Research Applications
Drug Design
The 3-azabicyclo[3.1.0]hexane (3-ABH) derivatives, including “3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL”, are often present in molecules capable of acting on various biological targets and are actively used in drug design .
Synthesis of Biologically Active Compounds
The 3-ABH fragment is often present in various natural and synthetic biologically active compounds . For example, the ergot alkaloid cycloclavine and antibiotic indolizomycin are natural 3-ABH derivatives .
Development of Antitumor Agents
Compounds of the duocarmycin group, including synthetic analogues (e.g., adozelesin), which exhibit high cytotoxicity, are promising antitumor agents .
Overcoming Alcohol and Drug Addictions
The dopamine D3 receptor inhibitor GSK598809, which helps overcome alcohol and drug addictions, is a 3-ABH derivative .
Treatment of Idiopathic Lung Fibrosis
BI-2545 is a promising agent for the treatment of idiopathic lung fibrosis, a rare and currently incurable disease .
Agriculture and Materials Science
Spiro compounds, which include 3-ABH derivatives, have found application in agriculture as fungicides, as well as in materials science as organic semiconductors .
Synthesis of Complex Organic Molecules
The development of new rational approaches to the synthesis of biologically active compounds is one of the most important areas of modern organic chemistry. Advances in this field are largely related to the development of accessible and efficient methods for the design of complex organic molecules .
Mechanism of Action
While the specific mechanism of action for 3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL is not mentioned in the search results, the 3-azabicyclo[3.1.0]hexyl ring system is known to display diverse biological activities . For example, it has been used in the development of potent μ opioid receptor antagonists, ketohexokinase (KHK) inhibitors, muscarinic receptor antagonists, and T-type calcium channel inhibitors .
Safety and Hazards
Future Directions
The 3-azabicyclo[3.1.0]hexyl ring system, as found in 3-Benzyl-3-azabicyclo[3.1.0]hexan-1-OL, has great potential in the pharmaceutical industry . Therefore, it is of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation . Decoration of organic molecules with fluorinated groups often affects their physicochemical and biological properties such as metabolic stability and lipophilicity , so organofluorine compounds are widespread in pharmaceuticals, agrochemicals, and advanced functional materials .
properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.0]hexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-6-11(12)8-13(9-12)7-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYNFUALTYDWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CN(C2)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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